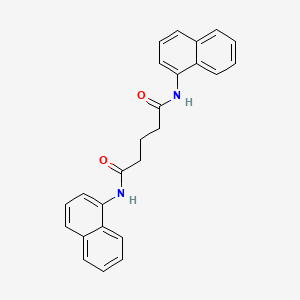

N,N'-di(naphthalen-1-yl)pentanediamide

Description

General Context of Diamide (B1670390) Architectures in Functional Materials and Supramolecular Chemistry

Diamide architectures are a cornerstone in the design of functional materials and the field of supramolecular chemistry. The amide functional group is highly valued for its structural rigidity and its capacity to form strong, directional hydrogen bonds. This property is fundamental to the construction of predictable and stable self-assembling systems. rsc.orgnih.gov In supramolecular chemistry, molecules are programmed to spontaneously organize into larger, well-defined structures through non-covalent interactions. photochemcad.com Diamide-containing molecules can form extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks, serving as versatile building blocks for materials like fibrillar gels, mesophases, and nanotubes. rsc.orgresearchgate.net The predictable nature of the hydrogen bonding in diamides allows chemists to design and construct intricate molecular assemblies with potential applications in areas ranging from organic electronics to biology. rsc.orgnih.gov

Significance of Naphthalene (B1677914) Moieties as Chromophores and Building Blocks

The naphthalene moiety, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a significant component in the design of functional organic materials. nih.gov Its rigid and planar structure, combined with a large π-electron conjugated system, endows naphthalene and its derivatives with unique photophysical properties. nih.gov These characteristics, such as high quantum yields and excellent photostability, make them highly effective chromophores—parts of a molecule responsible for its color and fluorescence. nih.gov

Naphthalene-based compounds are extensively studied as fluorescent probes for sensing and bio-imaging, and as key components in organic electronic devices. nih.gov The introduction of naphthalene moieties into a molecular structure can enhance photostability and provide desirable electronic properties. nih.gov Furthermore, the ability of naphthalene rings to engage in π-π stacking interactions provides another tool for directing the self-assembly of molecules, complementing the hydrogen-bonding capabilities of other functional groups. rsc.org

Rationale for Dedicated Academic Investigation of N,N'-di(naphthalen-1-yl)pentanediamide

The specific structure of this compound, which combines two terminal naphthalene groups with a flexible five-carbon diamide linker, presents a compelling case for dedicated academic study. The rationale for its investigation is built on several key hypotheses:

Synergy of Functional Groups: The molecule uniquely integrates the strong hydrogen-bonding capability of the diamide core with the π-stacking and photophysical activity of the naphthalene units. This synergy could lead to novel self-assembly behaviors and material properties.

Tunable Supramolecular Structures: The flexible pentanediamide (B1580538) linker is of particular interest. The length and flexibility of such alkyl chains are known to significantly influence the self-assembly process in similar systems, affecting the morphology and stability of the resulting supramolecular structures. rsc.org Investigating the pentyl linker could reveal how this specific length dictates the packing and ordering of the naphthalene chromophores.

Potential for Optoelectronic Materials: Given the established use of naphthalene derivatives in organic electronics, there is a strong rationale to explore how the defined, self-assembled structures of this compound might be harnessed. The organized arrangement of chromophores could facilitate efficient charge transport or lead to unique emissive properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) or other electronic devices.

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to fundamentally understand the relationship between its molecular structure and its resulting material properties. The scope of such an investigation would be methodically structured to cover the following areas:

Synthesis and Characterization: The initial and most critical step is the development of a reliable synthetic route to produce high-purity this compound. Following synthesis, a thorough characterization using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry is required to confirm the molecular structure.

Supramolecular Assembly Studies: A core objective is to investigate the self-assembly behavior of the molecule in various solvents and conditions. This involves using techniques like concentration- and temperature-dependent UV-Vis and fluorescence spectroscopy to probe the formation of aggregates. Microscopic methods, such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), would be employed to visualize the morphology of the resulting supramolecular structures (e.g., fibers, ribbons, or vesicles).

Photophysical Analysis: A detailed study of the compound's optical properties is essential. This includes determining its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. nih.govacs.org The research would aim to understand how the supramolecular organization of the naphthalene chromophores affects these properties, for instance, by looking for evidence of excimer formation or other aggregation-induced emission phenomena.

Structural Elucidation: Where possible, obtaining a single-crystal X-ray diffraction structure would be a high-priority objective. This would provide precise, atomic-level information on the molecular conformation and the specific non-covalent interactions (hydrogen bonding, π-stacking) that govern the solid-state packing. rsc.org

Through this focused scope, researchers can build a comprehensive understanding of this compound, paving the way for its potential use in advanced functional materials.

Properties

Molecular Formula |

C25H22N2O2 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

N,N'-dinaphthalen-1-ylpentanediamide |

InChI |

InChI=1S/C25H22N2O2/c28-24(26-22-14-5-10-18-8-1-3-12-20(18)22)16-7-17-25(29)27-23-15-6-11-19-9-2-4-13-21(19)23/h1-6,8-15H,7,16-17H2,(H,26,28)(H,27,29) |

InChI Key |

QIMHOUAJGAMQKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCC(=O)NC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Innovations for N,n Di Naphthalen 1 Yl Pentanediamide

Retrosynthetic Analysis and Key Precursors for N,N'-di(naphthalen-1-yl)pentanediamide

A retrosynthetic analysis of this compound simplifies the target molecule into its fundamental building blocks. The most logical disconnection occurs at the two amide C-N bonds. This cleavage reveals that the diamide (B1670390) can be synthesized from two key precursors: pentanedioic acid (also known as glutaric acid) and two equivalents of 1-naphthylamine (B1663977).

Figure 1: Retrosynthetic analysis of this compound.

Key Precursors:

1-Naphthylamine: This primary aromatic amine is a crystalline solid that is sparingly soluble in water but soluble in organic solvents. acs.orgresearchgate.netucl.ac.uk It serves as the nucleophilic component in the amidation reaction. It can be prepared by the reduction of 1-nitronaphthalene. acs.orgacs.org

Pentanedioic Acid (Glutaric Acid): This is a five-carbon linear dicarboxylic acid that appears as a colorless solid. acs.orgmdpi.com It is soluble in water and acts as the electrophilic component (or is converted into a more reactive electrophile) for the diamidation. acs.orgmdpi.com It can be prepared through methods like the ring-opening of butyrolactone followed by hydrolysis. acs.orgcatalyticamidation.info

Conventional Amide Bond Formation Routes Applied to this compound

Conventional methods for forming the amide linkages in this compound are well-established in organic synthesis. These routes typically involve either the direct reaction of the precursors under harsh conditions or the activation of the carboxylic acid component.

Direct Condensation Approaches: Mechanistic Considerations and Yield Optimization

The direct condensation of a carboxylic acid and an amine is the most atom-economical method for amide synthesis, with water as the only byproduct. However, this approach generally requires high temperatures (often above 150 °C) to overcome the high activation energy and drive off the water formed. diva-portal.org

Mechanism: The reaction proceeds by nucleophilic attack of the amine on the carboxylic acid, but is complicated by an initial acid-base reaction that forms a non-reactive carboxylate-ammonium salt. At high temperatures, the equilibrium shifts to allow for nucleophilic attack on the protonated carboxylic acid, followed by dehydration to form the amide.

Yield Optimization: For the synthesis of this compound, optimization would involve:

Azeotropic Removal of Water: Using a solvent like toluene (B28343) or xylene with a Dean-Stark apparatus to continuously remove water can drive the reaction to completion.

Stoichiometry: Precise control of the 1:2 molar ratio of pentanedioic acid to 1-naphthylamine is crucial to avoid the formation of mono-acylated byproducts and unreacted starting materials.

Temperature Control: While high temperatures are necessary, excessive heat can lead to decomposition of the starting materials or products.

A significant challenge is the potential for side reactions and the relatively low nucleophilicity of aromatic amines like 1-naphthylamine compared to aliphatic amines.

Activated Carboxylic Acid Derivatives for Amidation: Anhydrides, Acid Chlorides, and Esters

To circumvent the harsh conditions of direct condensation, pentanedioic acid can be converted into more reactive derivatives.

Acid Chlorides: The most common activated derivative is the acyl chloride. Pentanedioyl dichloride, prepared from pentanedioic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, is highly reactive towards amines. The reaction with 1-naphthylamine would typically be carried out at lower temperatures in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. This method is often high-yielding but generates stoichiometric amounts of waste salts. diva-portal.org

Anhydrides: Glutaric anhydride (B1165640), which can be formed by heating glutaric acid, is another effective acylating agent. reactory.app The reaction of glutaric anhydride with 1-naphthylamine would initially form a mono-amido carboxylic acid. A second step, often requiring a coupling agent or further heating, would be necessary to form the second amide bond with another molecule of 1-naphthylamine to yield the desired symmetrical diamide. The reaction of anhydrides with amines generally requires two equivalents of the amine, as one equivalent is consumed to neutralize the carboxylic acid byproduct. libretexts.org

Esters: While less reactive than acid chlorides or anhydrides, activated esters of pentanedioic acid could also be used. The aminolysis of esters is a viable route, particularly if catalyzed.

| Activated Derivative | Reagents for Formation | Typical Reaction Conditions with Amine | Byproducts |

| Pentanedioyl dichloride | SOCl₂, (COCl)₂ | Inert solvent (e.g., DCM, THF), Base (e.g., Et₃N), 0 °C to RT | Amine hydrochloride salt |

| Glutaric anhydride | Heat | Solvent (e.g., DMF), Heat | Carboxylic acid (in situ) |

| Activated Ester | e.g., DCC/NHS | Inert solvent (e.g., DMF), RT to Heat | Varies with activating agent |

Coupling Reagents and Additives for Enhanced Conversion and Reduced Byproducts

A wide array of coupling reagents has been developed to facilitate amide bond formation under mild conditions, which is particularly useful for less reactive amines like 1-naphthylamine. These reagents activate the carboxylic acid in situ.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often used with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) . nih.govhepatochem.com The additive HOBt is known to suppress racemization in chiral substrates and can improve yields. peptide.com

More advanced phosphonium (B103445) and aminium/uronium reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient but also more expensive. hepatochem.compeptide.com These reagents are particularly effective for difficult couplings, such as those involving sterically hindered or electronically deactivated amines. For the synthesis of this compound, a protocol using EDC and a catalytic amount of HOBt in a solvent like acetonitrile (B52724) could provide a good balance of reactivity and cost-effectiveness. nih.gov

| Coupling Reagent | Additive(s) | Typical Solvent | Key Advantages |

| EDC | HOBt, DMAP | DMF, DCM, MeCN | Water-soluble urea (B33335) byproduct, good for electron-deficient amines. nih.gov |

| DCC | HOBt, DMAP | DCM, THF | Insoluble urea byproduct, easy removal by filtration. peptide.com |

| HATU | DIPEA, Et₃N | DMF, NMP | High reactivity, fast reaction times, good for difficult couplings. peptide.com |

| PyBOP | DIPEA, Et₃N | DMF, DCM | Similar to HATU, effective for sterically hindered substrates. |

Advanced Synthetic Protocols and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient catalytic methods.

Catalyst-Mediated Amidation: Role of Organocatalysts and Metal Catalysts

Catalytic direct amidation is a highly desirable green alternative to stoichiometric methods.

Organocatalysts: Boronic acid derivatives and certain Brønsted acidic ionic liquids have emerged as effective catalysts for direct amidation. acs.orgcatalyticamidation.info These catalysts are thought to activate the carboxylic acid by forming a more electrophilic intermediate, facilitating the nucleophilic attack by the amine. For instance, imidazolium-based protic ionic liquids can act as both catalyst and solvent, promoting the reaction under solvent-free conditions. researchgate.net Organocatalysis offers the advantage of being metal-free, which can be crucial in certain applications.

Metal Catalysts: Various metal catalysts, including those based on titanium, zirconium, and niobium, have been shown to catalyze direct amidation. diva-portal.orgnih.gov For example, niobium pentoxide (Nb₂O₅) has been reported as a reusable, heterogeneous Lewis acid catalyst for the synthesis of diamides from dicarboxylic acids and amines. nih.gov Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. Palladium-catalyzed reactions have also been developed for amide synthesis, though often from aryl halides rather than directly from carboxylic acids. acs.org Manganese-based catalysts have shown promise in the amidation of esters. organic-chemistry.org

Solvent-Free and Mechanochemical Synthesis: Principles and Scalability

Solvent-free and mechanochemical synthetic methods represent a significant advancement in green chemistry, minimizing waste and often enhancing reaction kinetics. These techniques are particularly attractive for their potential scalability and environmental benefits.

Principles:

Solvent-free synthesis, as the name implies, is conducted without a liquid medium. Reactions can be performed by heating the neat reactants or through mechanochemical means. frontiersin.orgjmchemsci.comresearchgate.net Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions. rsc.orgresearchgate.netmdpi.com The energy input from grinding can lower the activation energy of the reaction, sometimes allowing for transformations to occur at room temperature that would otherwise require high heat. researchgate.netrsc.org In the context of synthesizing this compound, this would involve the direct grinding of 1-naphthylamine with glutaric acid or a derivative.

The direct amidation of carboxylic acids and amines under mechanochemical conditions can proceed through the formation of an ammonium (B1175870) carboxylate salt intermediate. mdpi.com Subsequent heating or continued milling can then dehydrate this salt to form the amide bond, with water being the only byproduct. rsc.org For more challenging amidations, activating agents compatible with mechanochemical conditions, such as 2,4,6-trichloro-1,3,5-triazine (TCT) with a catalytic amount of triphenylphosphine (B44618) (PPh3), can be employed. researchgate.netrsc.org

Scalability:

A key advantage of mechanochemical synthesis is its scalability. Laboratory-scale syntheses are often performed in ball mills or with a mortar and pestle. For larger-scale production, continuous mechanochemical processes using screw reactors have been developed, demonstrating the potential for gram-scale synthesis of amides in short reaction times. digitellinc.com This approach combines the benefits of solvent-free conditions with the efficiency of continuous processing.

An illustrative representation of potential reaction conditions for the mechanochemical synthesis of this compound is presented below.

| Reactant 1 | Reactant 2 | Conditions | Potential Activator |

| 1-Naphthylamine | Glutaric Acid | Ball milling, elevated temperature | None (thermo-mechanochemical) |

| 1-Naphthylamine | Glutaric Acid | Room temperature grinding | 2,4,6-Trichloro-1,3,5-triazine / PPh₃ |

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced safety, reproducibility, and scalability for chemical synthesis. thieme-connect.deresearchgate.net The synthesis of amides, a cornerstone reaction in organic chemistry, has been successfully adapted to continuous flow systems. rsc.orgrsc.org

Principles:

In a flow chemistry setup, reactants are continuously pumped through a reactor, which can be a heated or cooled tube or a packed bed containing a catalyst or reagent. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of reaction conditions to maximize yield and minimize byproduct formation. For the synthesis of this compound, a solution of 1-naphthylamine and a pentanedioic acid derivative would be passed through a heated reactor.

To facilitate the direct amidation in a flow system, various strategies can be employed. One approach involves the use of coupling agents that can be packed into a column, allowing for continuous activation of the carboxylic acid. Another method utilizes a solvent-free approach in a continuous screw reactor, which can be particularly efficient. digitellinc.comrsc.org Furthermore, direct amide formation mediated by reagents like carbon disulfide over a heterogeneous Lewis acid catalyst has been demonstrated in a flow system, offering a robust and scalable process. rsc.org

Scalability:

Flow chemistry is inherently scalable. Scaling up production is achieved by running the system for a longer duration or by "numbering up" – running multiple reactors in parallel. This avoids the challenges often associated with scaling up batch reactions, such as heat transfer and mixing issues. The continuous nature of flow synthesis also allows for the integration of in-line purification and analysis, leading to a more streamlined and efficient manufacturing process.

A hypothetical set of parameters for the flow synthesis of this compound is outlined in the table below.

| Reactor Type | Reactants | Solvent | Temperature (°C) | Residence Time |

| Packed Bed Reactor | 1-Naphthylamine, Glutaric Acid | Acetonitrile | 100-150 | 10-30 min |

| Heated Capillary | 1-Naphthylamine, Glutaroyl Chloride | Dichloromethane | 60-80 | 5-15 min |

| Screw Reactor | 1-Naphthylamine, Glutaric Acid | Solvent-free | 25-80 | 1-5 min |

Purification Techniques and Strategies for High-Purity this compound Isolation

The isolation of high-purity this compound from the reaction mixture is a critical step. The choice of purification method will depend on the physical properties of the product and the nature of the impurities.

Crystallization:

For solid amides, recrystallization is often the method of choice for purification. researchgate.net This technique relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. A suitable solvent system would be one in which the diamide has high solubility at an elevated temperature and low solubility at room temperature or below, while the impurities remain soluble. Polar solvents such as ethanol, acetone, or acetonitrile are often effective for the recrystallization of amides. researchgate.net The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization of the pure compound.

Chromatography:

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For aromatic diamides, silica (B1680970) gel is a common stationary phase. reddit.com The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used, with the polarity of the mixture being optimized to achieve the desired separation. researchgate.net However, for some amides, purification by silica gel chromatography can lead to low yields. researchgate.net In such cases, alternative stationary phases like alumina (B75360) may be explored. reddit.com For polar amides that are difficult to separate, specialized techniques such as ion-exchange chromatography can be effective. biotage.com

Aqueous Workup and Extraction:

An initial purification step often involves an aqueous workup to remove unreacted starting materials and water-soluble byproducts. nih.gov For the synthesis of this compound, if starting from glutaroyl chloride, the reaction mixture would likely be treated with a basic solution, such as sodium bicarbonate, to neutralize any hydrochloric acid formed. The crude product can then be extracted into an organic solvent. google.com If the starting amine is in excess, an acidic wash can be used to remove it by forming a water-soluble salt. reddit.com

A summary of potential purification strategies is provided in the table below.

| Purification Technique | Principle | Typical Solvents/Reagents | Target Impurities Removed |

| Recrystallization | Differential solubility | Ethanol, Acetonitrile, Acetone | Unreacted starting materials, byproducts |

| Column Chromatography | Differential adsorption | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Mono-acylated byproduct, other organic impurities |

| Aqueous Workup | Partitioning between aqueous and organic phases | Sodium Bicarbonate solution, Dilute HCl | Unreacted acid chloride, excess amine, water-soluble salts |

Advanced Structural Elucidation and Conformational Analysis of N,n Di Naphthalen 1 Yl Pentanediamide

Solution-State Conformation and Dynamic Behavior

Multi-Dimensional NMR Spectroscopy:Use of techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to understand the conformational ensembles and dynamic processes of the molecule in solution.

While data exists for structurally related compounds containing naphthalene (B1677914) moieties, such as N-(Naphthalen-1-yl)benzamide nih.govresearchgate.net or N,N′-dialkyl-naphthalene diimides, these findings are not applicable to N,N'-di(naphthalen-1-yl)pentanediamide due to differences in their chemical structures, particularly the nature of the linker connecting the two naphthalene rings. The pentanediamide (B1580538) linker in the subject compound would impart significantly different conformational flexibility and intermolecular interaction capabilities compared to the compounds found in the literature.

The absence of specific experimental data, including single-crystal X-ray diffraction parameters or multi-dimensional NMR correlation data, in the scientific literature or resources like the Cambridge Crystallographic Data Centre (CCDC) cam.ac.uk, prevents a scientifically accurate and detailed discussion on the topics requested. The synthesis and subsequent detailed characterization of this compound appear to be unpublished or not widely disseminated.

Therefore, a scientifically rigorous article that strictly adheres to the requested outline and provides factual data tables and detailed research findings for this compound cannot be generated at this time. Further experimental research would be required to produce the necessary data for such an analysis.

Vibrational Spectroscopy (FT-IR, Raman) for Amide I/II Bands and Naphthalene Ring Vibrations: Mechanistic Insights

No published FT-IR or Raman spectra for this compound are available. Consequently, an analysis of its Amide I and Amide II bands or the specific vibrational modes of its naphthalene rings cannot be conducted.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Helical or Chiral Conformers

There are no studies reporting the use of circular dichroism or optical rotatory dispersion to investigate the potential for helical or chiral conformers in this compound.

Advanced Mass Spectrometry for Structural Confirmation and Oligomerization Studies

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The exact mass of this compound has not been reported in the searched scientific literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

No MS/MS studies have been published, meaning its fragmentation pathways have not been elucidated.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Isomer Differentiation

There is no available research on the use of IMS-MS to differentiate potential conformational isomers of this compound.

Electronic Structure and Photophysical Mechanisms of N,n Di Naphthalen 1 Yl Pentanediamide

Absorption and Emission Characteristics: Mechanistic Underpinnings

The absorption and emission of light by N,N'-di(naphthalen-1-yl)pentanediamide are fundamentally controlled by the electronic structure of the naphthalene (B1677914) chromophores and their interactions, which are mediated by the connecting diamide (B1670390) chain.

Electronic Transitions and Vibronic Coupling in this compound

The absorption of ultraviolet light by this compound is expected to be dominated by the π-π* electronic transitions within the naphthalene ring systems. In solution, naphthalene itself typically displays structured absorption bands due to vibronic coupling, which is the interaction between the electronic transition and the vibrational modes of the molecule. For this compound, the presence of two naphthalene units connected by a flexible linker could lead to a broadening of these absorption bands compared to the parent naphthalene molecule. This is due to the potential for different ground-state conformations of the molecule, each with a slightly different energy level.

The amide linkages introduce n-π* transitions, though these are often weaker and can be masked by the stronger π-π* absorptions of the naphthalene rings. The solvent environment can influence the energy of these transitions; for instance, polar solvents can shift n-π* transitions to lower wavelengths (a blueshift).

Fluorescence and Phosphorescence Quantum Yields, Lifetimes, and Radiative/Non-Radiative Decay Pathways

Upon absorption of a photon, the excited molecule can relax through various radiative and non-radiative pathways.

Fluorescence arises from the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key parameters. For many naphthalene derivatives, fluorescence is a significant de-excitation pathway. However, the amide groups in this compound can introduce non-radiative decay channels, such as intersystem crossing to the triplet state or internal conversion, which may lower the fluorescence quantum yield compared to simple alkyl-substituted naphthalenes.

Phosphorescence , the radiative decay from the lowest triplet state (T₁) to the ground state, is generally weaker and has a much longer lifetime than fluorescence. It is often observed at low temperatures in rigid matrices where non-radiative decay from the triplet state is suppressed.

The rates of radiative (kᵣ) and non-radiative (kₙᵣ) decay determine the quantum yield and lifetime. For fluorescent molecules, kᵣ is significant, while for non-fluorescent molecules, kₙᵣ processes dominate.

To illustrate typical values for related compounds, the following table presents photophysical data for N-phenyl-1-naphthylamine, a molecule with a single naphthalene-amide-like linkage.

| Parameter | Value | Conditions |

| Excitation Wavelength (λₑₓ) | 337 nm | In solution |

| Emission Wavelength (λₑₘ) | 407 nm | In solution |

| Dissociation Constant (Kₑ) | 1.67 µM | With odorant-binding proteins |

Data sourced from a study on N-phenyl-1-naphthylamine as a fluorescent probe. medchemexpress.com

Solvatochromism and Aggregachromism: Probing Environmental and Aggregation-Induced Changes

Solvatochromism refers to the change in the color of a substance (and thus its absorption and emission spectra) with the polarity of the solvent. Molecules with a significant difference in dipole moment between their ground and excited states typically exhibit strong solvatochromism. The amide groups in this compound are polar and can engage in hydrogen bonding, making the molecule susceptible to solvent effects. In polar solvents, the emission spectrum is likely to be red-shifted (bathochromic shift) compared to non-polar solvents due to the stabilization of the more polar excited state.

Aggregachromism describes the change in photophysical properties upon aggregation of the molecules. Due to the presence of amide groups capable of forming intermolecular hydrogen bonds and the flat naphthalene surfaces that favor π-π stacking, this compound is expected to self-assemble in certain solvent systems. This aggregation can lead to the formation of excimers (excited dimers), which typically emit at longer wavelengths (red-shifted) and with broader, structureless emission bands compared to the monomer emission. In some cases, aggregation can lead to fluorescence quenching, while in others, a phenomenon known as aggregation-induced emission (AIE) can occur, where non-fluorescent monomers become highly emissive upon aggregation.

Exciton (B1674681) Dynamics and Energy Transfer Processes

The presence of two chromophores in close proximity within the same molecule or in an aggregate allows for electronic interactions that can significantly alter the photophysical behavior compared to the individual chromophores.

Intramolecular Exciton Formation and Transfer between Naphthalene Chromophores

When one of the naphthalene units in this compound is excited, the excitation energy can be shared between the two chromophores. This interaction, known as exciton coupling, depends on the relative orientation and distance between the two naphthalene rings, which is dictated by the conformation of the flexible pentanediamide (B1580538) linker.

If the naphthalene units are arranged in a parallel, face-to-face (H-type) orientation, exciton theory predicts that the transition to the higher energy exciton state is allowed, while the transition to the lower energy state is forbidden. This can result in a blue-shift in the absorption spectrum and a decrease in fluorescence intensity (quenching) compared to the monomer. Conversely, in a head-to-tail (J-type) arrangement, the transition to the lower energy exciton state is allowed, leading to a red-shift in absorption and often enhanced fluorescence.

Given the flexibility of the pentanediamide chain, a mixture of conformations is likely in solution, leading to complex photophysical behavior that represents an average of these different arrangements.

Intermolecular Exciton Migration in Self-Assembled this compound Aggregates

In the solid state or in aggregates formed in solution, the naphthalene chromophores of adjacent molecules can interact. If the intermolecular electronic coupling is strong enough, the excitation energy can migrate from one molecule to another. This process of intermolecular exciton migration is crucial for understanding the properties of organic materials used in electronic devices.

The efficiency of exciton migration depends on the degree of order and the packing arrangement within the aggregate. Well-ordered stacks of naphthalene rings, facilitated by hydrogen bonding between the amide groups, can create pathways for efficient energy transfer. This can lead to the population of low-energy trap sites within the aggregate, which may then emit light or undergo non-radiative decay. The study of such processes is fundamental to the design of organic semiconductors and light-harvesting systems. For instance, in related naphthalene diimide systems, self-assembly into nano-, meso-, or microstructures has been observed, driven by π-π stacking and hydrogen bonding. google.com

Time-Resolved Spectroscopy for Elucidating Excited State Dynamics and Relaxation Pathways

No studies utilizing time-resolved spectroscopic techniques such as transient absorption or time-correlated single-photon counting specifically on this compound were found. Such studies would be crucial for determining the lifetimes of its excited states and mapping the pathways through which it dissipates energy after photoexcitation.

Photochemical Reactivity and Photostability of this compound

Information regarding the photochemical behavior of this compound is not available.

Photoinduced Conformational Changes and Isomerization Pathways

There is no published research on whether this compound undergoes conformational changes or isomerization upon exposure to light.

Mechanistic Study of Photodegradation under Various Irradiation Conditions

The photostability of this compound and the mechanisms of its potential degradation under different light sources have not been documented.

Photoinduced Electron Transfer (PET) and Charge Separation Processes

While the naphthalene group is known to participate in photoinduced electron transfer processes in other molecular contexts, no specific investigations into PET or charge separation involving this compound have been reported.

Supramolecular Assembly and Self Organization of N,n Di Naphthalen 1 Yl Pentanediamide

Principles of Self-Assembly Driven by Amide Hydrogen Bonding and Naphthalene (B1677914) π-π Stacking Interactions

The self-assembly of N,N'-di(naphthalen-1-yl)pentanediamide is primarily orchestrated by two key non-covalent interactions: directional hydrogen bonding between the amide groups and dispersive π-π stacking of the naphthalene rings. The amide groups, with their hydrogen bond donors (N-H) and acceptors (C=O), can form strong, linear arrays, which are fundamental to the formation of one-dimensional polymeric chains. Concurrently, the large, electron-rich surfaces of the naphthalene moieties promote face-to-face π-π stacking, which contributes significantly to the thermodynamic stability of the assembled structures. The flexible pentyl chain introduces conformational variability, allowing the molecule to adopt arrangements that optimize both hydrogen bonding and π-π stacking.

Thermodynamics and Kinetics of Dimerization and Oligomerization in Solution

The initial step in the self-assembly of this compound in solution is the formation of dimers and subsequently, oligomers. This process is thermodynamically driven by the favorable enthalpy change associated with the formation of hydrogen bonds and the stabilization energy from π-π stacking. Studies on analogous aromatic peptide systems have shown that the thermodynamics of self-assembly can be complex, with both enthalpic and entropic contributions playing significant roles. rsc.org For instance, the self-assembly of some N-annulated perylene (B46583) bisimides in water has been found to be entropically driven, highlighting the importance of the hydrophobic effect in aqueous environments. rsc.org

The kinetics of this process often follows a nucleation-growth mechanism. In this model, a critical concentration of monomers must be reached to form stable nuclei, which then act as templates for further elongation into larger oligomeric and polymeric structures. Research on the gelation kinetics of a 5α-cholestan-3β-yl N-(2-naphthyl)carbamate system revealed a process consistent with one-dimensional growth and "instantaneous nucleation". nih.gov The rate of assembly is highly dependent on factors such as concentration, temperature, and the specific solvent environment.

Role of Solvent, Concentration, and Temperature in Controlling Assembly Pathways

The pathway of self-assembly for this compound is exquisitely sensitive to external conditions, allowing for a degree of control over the final supramolecular architecture.

Solvent: The choice of solvent plays a critical role in modulating the strength of the non-covalent interactions. In non-polar solvents, amide hydrogen bonding is maximized, leading to strong, well-defined assemblies. In more polar, hydrogen-bond-competing solvents, the strength of the amide-amide interactions is diminished, and π-π stacking and solvophobic effects may become the dominant driving forces. Studies on porphyrin-based supramolecular polymers have demonstrated that even subtle changes in the solvent can dramatically alter the assembly pathway, leading to different aggregate types. nih.gov

Concentration: The concentration of the molecule in solution is a key parameter that governs the extent of aggregation. Below a certain critical aggregation concentration (CAC) or critical gelation concentration (CGC), the molecules exist predominantly as monomers or small oligomers. Above this threshold, self-assembly into larger structures becomes thermodynamically favorable. For bisamide gelators, the gelling capacity is highly dependent on concentration, with stable gels forming only above a certain weight percentage. nih.gov

Temperature: Temperature influences both the thermodynamics and kinetics of self-assembly. Generally, increasing the temperature provides thermal energy that can disrupt the relatively weak non-covalent interactions, leading to the disassembly of the supramolecular structures. This thermal reversibility is a characteristic feature of many self-assembling systems. The melting temperatures of bisamide gels, for instance, are a key indicator of their thermal stability. nih.gov Kinetic studies on naphthalene-dipeptide hydrogelation have shown that the time taken to form a gel is dependent on the rate of pH change, which in turn influences the kinetics of assembly. warwick.ac.uk

Formation of Hierarchical Nanostructures from this compound

The initial one-dimensional self-assembly of this compound molecules into polymeric chains serves as the primary building block for the formation of more complex, hierarchical nanostructures. The morphology of these higher-order structures is dictated by the interplay of intermolecular forces and the influence of the surrounding environment.

Molecular Fibers and Nanorods: Growth Mechanisms, Nucleation, and Elongation

The strong, directional hydrogen bonding between the amide groups of this compound is expected to favor the formation of one-dimensional fibrillar structures. These initial fibers can then grow in length through the addition of monomeric or oligomeric species to their ends. The lateral association of these primary fibers, driven by weaker van der Waals forces and further π-π stacking, can lead to the formation of thicker nanorods or fiber bundles.

The growth mechanism often involves a nucleation-dependent polymerization process. Once stable nuclei are formed, elongation proceeds, often in a unidirectional manner. Electron microscopy studies of a naphthalene-dipeptide hydrogelator revealed the initial formation of thin fibers with low persistence length, which then laterally associate to form bundles of fibers with higher persistence length. warwick.ac.uk This hierarchical assembly process leads to the strengthening of the resulting material over time.

Nanosheets, Membranes, and Thin Films: Fabrication Techniques and Structural Characterization

While one-dimensional growth into fibers is a common motif for bis-amides, under certain conditions, two-dimensional assembly into nanosheets and membranes can occur. This typically requires a shift in the balance of intermolecular forces to favor lateral growth. For this compound, this could potentially be achieved through the use of specific solvents that promote side-on interactions or by introducing additives that can template 2D growth.

Techniques such as spin-coating or drop-casting of solutions onto flat substrates are commonly used to fabricate thin films of self-assembling molecules. The morphology of these films is highly dependent on the solvent evaporation rate and the nature of the substrate. Characterization of these nanostructures is typically performed using techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to visualize their morphology, and X-ray Diffraction (XRD) to probe the molecular packing within the assembly.

Vesicle, Micelle, and Sphere Formation: Self-Assembly in Aqueous and Mixed Media

In aqueous or mixed-media environments, the amphiphilic nature of this compound, with its hydrophobic naphthalene and pentyl groups and more hydrophilic amide moieties, can lead to the formation of closed structures such as vesicles, micelles, or spheres. The hydrophobic effect becomes a major driving force in these systems, causing the hydrophobic parts of the molecules to sequester themselves from the aqueous environment.

The specific morphology of the aggregate is determined by the geometric packing parameter of the molecule. For vesicle formation, a cylindrical or truncated cone shape is often required, which allows the molecules to pack into a curved bilayer membrane. Micelles, on the other hand, are typically formed by molecules with a more pronounced cone shape. The formation of vesicles from simple, single-tailed cationic and anionic surfactants has been well-documented, demonstrating that spontaneous assembly into these structures is possible under the right conditions. acs.org For this compound, the flexibility of the pentyl linker could allow it to adopt conformations suitable for the formation of such closed-shell aggregates in the presence of water.

Gelation Phenomena and Soft Materials Formed by this compound

This compound, a molecule featuring two bulky naphthalene end-groups connected by a flexible pentanediamide (B1580538) linker, is a prime candidate for forming supramolecular gels. The self-assembly process is driven by a combination of non-covalent interactions, primarily hydrogen bonding between the amide functionalities and π-π stacking of the naphthalene rings. These interactions lead to the formation of one-dimensional fibrous networks that can entrap solvent molecules, resulting in the formation of a soft, gel-like material.

The gelation process initiated by this compound in a suitable solvent is a classic example of nucleation-dependent aggregation. Upon cooling a hot solution or changing the solvent composition, the molecules begin to self-assemble into tiny, ordered aggregates that act as nuclei. These nuclei then grow into elongated fibers through a cooperative mechanism involving both hydrogen bonding and π-π stacking.

The amide groups (–CONH–) are crucial for the directional growth of the fibers, forming intermolecular N-H···O=C hydrogen bonds. This leads to the formation of a tape-like or ribbon-like primary structure. The flexible pentyl spacer between the two amide groups provides the necessary conformational freedom for the molecule to adopt a low-energy conformation that facilitates this hydrogen bonding network. Simultaneously, the large surface area of the naphthalene rings promotes π-π stacking interactions between adjacent molecules, further stabilizing the fibrous aggregates.

As these fibers grow in length, they start to entangle and branch, forming a three-dimensional network that immobilizes the solvent. The point at which a continuous, sample-spanning network is formed is known as the critical gelation concentration (CGC) . Below this concentration, only a viscous solution or a precipitate is formed. The CGC is a key parameter that depends on the solvent, temperature, and the specific molecular structure of the gelator. For bis-amide compounds, the CGC can vary significantly.

The interconnectivity of the fibers is crucial for the mechanical stability of the gel. A high degree of branching and entanglement leads to a more robust gel. The morphology of the self-assembled fibers can range from long, straight ribbons to more complex, intertwined structures, which directly impacts the physical properties of the resulting gel.

Table 1: Factors Influencing Gel Network Formation

| Factor | Influence on Gelation |

|---|---|

| Solvent | The polarity and hydrogen bonding capability of the solvent compete with the intermolecular interactions of the gelator, affecting solubility and the driving force for self-assembly. |

| Temperature | Gelation is often thermo-reversible. Higher temperatures provide enough thermal energy to disrupt the non-covalent interactions, leading to dissolution of the gel (de-gelation). |

| Concentration | A minimum concentration of the gelator (the CGC) is required to form a continuous network that spans the entire volume of the solvent. |

| Cooling Rate | A slower cooling rate can lead to more ordered and crystalline fibers, potentially affecting the gel's mechanical properties. |

Rheological Properties of Self-Assembled Gels: Viscoelasticity and Yield Stress

Supramolecular gels formed by this compound are expected to exhibit viscoelastic behavior, meaning they possess both solid-like (elastic) and liquid-like (viscous) properties. The rheological properties of these gels can be characterized by determining their storage modulus (G') and loss modulus (G'').

Storage Modulus (G') : Represents the elastic component and is a measure of the energy stored in the material during deformation. In a gel state, G' is typically higher than G''.

Loss Modulus (G'') : Represents the viscous component and is a measure of the energy dissipated as heat during deformation.

For bisamide organogels, the storage modulus (G') has been shown to be sensitive to the length and nature of the spacer connecting the amide groups. nih.gov While specific data for the pentanediamide derivative is not available, studies on analogous systems with varying n-methylene spacers show that G' can be influenced by the packing of the molecules within the gel fibers. nih.gov

Yield stress is another critical rheological parameter of these gels. It is the minimum stress required to break down the gel network and induce flow. This property is a direct consequence of the non-covalent nature of the cross-links in the supramolecular network. Once the applied stress is removed, the network can often reform, a property known as thixotropy. The yield stress of this compound gels would be dependent on the density of the fiber network and the strength of the intermolecular interactions.

Table 2: Expected Rheological Characteristics of this compound Gels

| Rheological Parameter | Expected Behavior |

|---|---|

| Viscoelasticity | G' > G'' at low frequencies and strains, indicating a solid-like gel structure. |

| Frequency Dependence | In the linear viscoelastic region, G' and G'' are expected to be largely independent of frequency, a characteristic of solid-like materials. nih.gov |

| Strain Dependence | The gel structure is expected to be stable only up to a certain strain, beyond which the network will break down, and both G' and G'' will decrease significantly. Bisamide organogels can be highly sensitive to strain. nih.gov |

| Yield Stress | The gel will behave as a solid below its yield stress and as a liquid above it. |

Stimuli-Responsive Gelation and De-gelation: pH, Temperature, Ionic Strength, Light

A key feature of supramolecular gels is their responsiveness to external stimuli, which can trigger the transition between the gel and sol (solution) states.

Temperature : As mentioned earlier, the gelation of this compound is expected to be thermo-reversible. Heating the gel provides sufficient thermal energy to overcome the hydrogen bonds and π-π stacking interactions, leading to the dissolution of the fibers and the collapse of the gel network. Upon cooling, the self-assembly process is re-initiated, and the gel reforms.

pH : While the amide bonds in this compound are generally stable to pH changes in a moderate range, the introduction of pH-sensitive functional groups to the naphthalene rings or the pentyl spacer could impart pH responsiveness. For instance, the self-assembly of naphthalene-dipeptide conjugates has been shown to be controllable by pH changes. warwick.ac.uk A change in pH could alter the charge state of the molecule, leading to electrostatic repulsion that disrupts the self-assembled network and causes de-gelation.

Ionic Strength : The presence of ions in the solvent can affect the stability of the gel network. Ions can interact with the amide groups or the aromatic rings, potentially shielding the interactions that hold the fibers together and leading to de-gelation. Conversely, in some systems, the addition of salts can promote aggregation and gelation.

Light : To make the gel light-responsive, a photo-switchable moiety, such as an azobenzene (B91143) group, could be incorporated into the molecular structure of the gelator. Irradiation with light of a specific wavelength could induce a conformational change in the photo-switch, disrupting the molecular packing and leading to de-gelation. This process can often be reversed by irradiation with a different wavelength of light.

Crystal Engineering and Co-crystallization Strategies with this compound

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling the intermolecular interactions in the crystal lattice. For this compound, the key interactions for building a crystal lattice are the same as those for gelation: hydrogen bonding and π-π stacking.

The morphology and size of crystals of this compound can be controlled by carefully selecting the crystallization conditions.

Solvent Effects : The choice of solvent is critical. Solvents that are good hydrogen bond donors or acceptors can compete with the intermolecular hydrogen bonding between the diamide (B1670390) molecules, leading to different crystal packing arrangements or even preventing crystallization altogether. Similarly, aromatic solvents can interact with the naphthalene rings, influencing the π-π stacking. By systematically varying the solvent or using solvent mixtures, it is possible to grow crystals with different habits (e.g., needles, plates, or prisms).

Co-crystallization is a powerful technique in crystal engineering where two or more different molecules are brought together in a stoichiometric ratio within a single crystal lattice. This can be used to modify the physicochemical properties of the parent compound without altering its chemical structure.

Co-crystals : this compound, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is an excellent candidate for forming co-crystals with other molecules that have complementary functional groups (co-formers). For example, it could form co-crystals with carboxylic acids, pyridines, or other amides. The formation of co-crystals can lead to changes in properties such as melting point, solubility, and mechanical strength. The crystal structure of a related compound, N-(naphthalen-1-yl)benzamide, reveals chains of molecules linked by N-H···O hydrogen bonds, a motif that is likely to be present in the crystals of the target diamide and its co-crystals. nih.gov

Inclusion Compounds : The self-assembly of this compound into a crystalline network could potentially create voids or channels that can host small guest molecules, forming inclusion compounds. The size and shape of the guest molecule would be determined by the geometry of the host lattice. This could be a way to selectively encapsulate and store other chemical species, with potential applications in separation or controlled release.

Theoretical and Computational Investigations of N,n Di Naphthalen 1 Yl Pentanediamide

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, starting from its most stable three-dimensional arrangement to its interaction with light.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure and equilibrium geometry of molecules. aps.orgresearchgate.net For N,N'-di(naphthalen-1-yl)pentanediamide, DFT calculations would begin with a geometry optimization to find the lowest energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and the crucial dihedral angles between the naphthalene (B1677914) rings and the central amide linker. The flexible pentyl chain allows for numerous possible conformations, and DFT helps identify the most stable ones.

Once the geometry is optimized, DFT is used to calculate vital electronic properties. The distribution of electron density and the electrostatic potential surface reveal the molecule's polar and nonpolar regions, which are critical for understanding intermolecular interactions.

A key output of DFT is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most easily removed. In this molecule, the HOMO is expected to be localized primarily on the electron-rich naphthalene rings.

LUMO: Represents the orbital to which an electron is most easily added. The LUMO is also anticipated to be distributed across the π-system of the naphthalene moieties.

HOMO-LUMO Gap: The energy difference between these two orbitals is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap suggests the molecule can be more easily excited.

These calculations provide a foundational understanding of the molecule's reactivity and electronic behavior. researchgate.net

Illustrative Data Table: Predicted DFT Results for this compound

This table presents hypothetical, yet plausible, data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) for the purpose of illustration.

| Calculated Property | Illustrative Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Correlates with electronic transition energy and chemical stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the behavior of molecules in their electronically excited states. scirp.org It is widely used to predict optical properties, such as UV-Vis absorption and fluorescence spectra. researchgate.netarxiv.org

For this compound, TD-DFT calculations would predict the energies of electronic transitions from the ground state to various excited states. The most significant of these is typically the HOMO→LUMO transition, which corresponds to the lowest energy (longest wavelength) absorption band in the UV-Vis spectrum. rsc.org The calculations yield not only the transition energies (often expressed as wavelengths in nm) but also the oscillator strength, a measure of the transition's probability, which correlates with the intensity of the spectral band. scirp.org

By optimizing the geometry of the first excited state (S1), TD-DFT can also predict the emission wavelength (fluorescence), providing insight into the molecule's potential as a fluorophore. Comparing the predicted absorption and emission spectra with experimental data is a crucial step in validating the computational model. arxiv.org Environmental factors, such as the solvent, can be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions. researchgate.net

Illustrative Data Table: Predicted TD-DFT Spectroscopic Data

This table shows representative data one might expect from a TD-DFT calculation for this compound in a common solvent like DMSO.

| Spectroscopic Parameter | Predicted Wavelength (λmax) | Corresponding Transition | Oscillator Strength (f) |

| Absorption | ~330 nm | S₀ → S₁ (π → π*) | > 0.1 |

| Emission (Fluorescence) | ~390 nm | S₁ → S₀ | - |

While DFT is efficient for single molecules, higher-accuracy ab initio methods are often required to precisely calculate the non-covalent interactions between molecules. ru.nl Methods like second-order Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are used to determine intermolecular interaction energies. nih.gov

For this compound, these calculations would be performed on a dimer or a small cluster of molecules. The primary interactions governing self-assembly would be:

π-π Stacking: Attractive interactions between the aromatic naphthalene rings.

Hydrogen Bonding: Interactions between the amide N-H donor of one molecule and the carbonyl C=O acceptor of another.

Dispersion Forces (van der Waals): Weaker interactions involving the entire molecule, including the aliphatic linker.

These high-accuracy calculations provide benchmark data for the binding energies of different dimer configurations (e.g., stacked, T-shaped), which is crucial for understanding the initial steps of self-assembly and for parameterizing less computationally expensive models used in molecular dynamics. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space and Self-Assembly Processes

While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are the tool of choice for exploring the physical movements, conformational changes, and large-scale assembly of molecules over time. nih.govmdpi.com

A single this compound molecule is not static; its flexible pentyl linker allows it to adopt a wide range of shapes, or conformations. MD simulations can model the dynamic behavior of the molecule in a solvent, tracking its movements on a femtosecond timescale.

These simulations reveal the preferred conformations in different environments. For example, in a polar solvent, the molecule might adopt a more extended conformation to maximize solvent interactions, whereas in a nonpolar solvent, it might fold to minimize the exposure of its polar amide groups. researchgate.net This exploration of the conformational landscape is essential for understanding how the molecule behaves prior to aggregation and how solvent choice can be used to control its assembly.

Understanding how individual molecules of this compound come together to form larger, ordered structures is a key challenge that MD simulations are well-suited to address. A powerful, multi-scale approach is often employed. nih.gov

All-Atom Molecular Dynamics (AAMD): In AAMD, every atom in the system (including solvent) is represented individually. This high-resolution approach provides detailed insights into the specific interactions driving the initial stages of self-assembly, such as the formation of dimers and small oligomers. However, AAMD is computationally expensive and typically limited to simulating tens or hundreds of molecules over nanosecond timescales. nih.gov

Coarse-Grained Molecular Dynamics (CGMD): To simulate larger systems for longer times (microseconds or more), coarse-graining is used. nih.gov In a CG model, groups of atoms (e.g., a naphthalene ring, a few methylene (B1212753) units) are represented as single "beads." This simplification reduces the computational cost dramatically, allowing for the simulation of thousands of molecules and the observation of large-scale phenomena like the formation of fibers, vesicles, or other aggregate morphologies. synthical.com The parameters for the interactions between these beads are often derived from AAMD simulations or experimental data to ensure the model remains physically realistic. nih.govnih.gov

By combining these simulation techniques, researchers can build a comprehensive picture of the self-assembly process, from the initial dimerization driven by specific hydrogen bonds and π-π stacking to the evolution of the final macroscopic structure. nih.gov

Force Field Development and Validation for this compound and Related Systems

No specific force field development or validation studies for this compound were identified in the searched literature.

Intermolecular Interaction Energy Analysis and Decomposition

There is no available research that details the intermolecular interaction energy analysis and decomposition for this compound.

No SAPT analyses for this compound have been published.

While the NCI plot analysis is a powerful tool for visualizing non-covalent interactions, no studies applying this method to this compound were found. nih.govnih.govresearchgate.net

Docking and Binding Energy Calculations for Host-Guest Systems

There are no published docking or binding energy calculation studies involving this compound as a guest molecule.

Advanced Applications and Emerging Technologies Utilizing N,n Di Naphthalen 1 Yl Pentanediamide

Organic Electronics and Optoelectronic Devices

A thorough review of the literature indicates that N,N'-di(naphthalen-1-yl)pentanediamide has not been reported as a functional material in the fabrication or study of organic electronic and optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs): Performance and Charge Transport Mechanisms

There is no available data concerning the performance or charge transport mechanisms of this compound when incorporated into Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells (OSCs). Research in this area has focused on other naphthalene (B1677914) derivatives, and the specific pentanediamide (B1580538) compound of interest does not appear in studies related to these technologies.

Organic Field-Effect Transistors (OFETs) and Charge Carrier Mobility in Self-Assembled Films

No studies have been found that investigate the use of this compound in Organic Field-Effect Transistors (OFETs). Consequently, there is no information available regarding its charge carrier mobility or its ability to form self-assembled films for such applications.

Luminescent Probes and Fluorescent Switches for Advanced Display Technologies

The potential of this compound as a luminescent probe or a fluorescent switch for advanced display technologies has not been explored in the reviewed literature. There are no reports on its photophysical properties that would suggest its utility in this context.

Chemo- and Fluoro-Sensors for Environmental and Chemical Detection

Similarly, the application of this compound in the development of chemo- or fluoro-sensors for the detection of environmental or chemical species is not documented.

Selective and Sensitive Detection of Metal Ions and Anions in Non-Biological Matrices

No research has been published on the use of this compound for the selective and sensitive detection of metal ions or anions in non-biological matrices. Its potential as a ligand or a signaling unit in a sensor system for these analytes remains uninvestigated.

Sensing of Volatile Organic Compounds (VOCs) and Industrial Pollutants

There is no evidence in the scientific literature to suggest that this compound has been utilized or studied for the sensing of Volatile Organic Compounds (VOCs) or other industrial pollutants.

Mechanisms of Signal Transduction (e.g., PET, FRET, ICT) in this compound-based Sensors

Currently, there are no specific studies detailing the use of this compound as the active component in fluorescent sensors. Consequently, there is no experimental data on its specific signal transduction mechanisms.

For a molecule like this compound to function as a sensor, its photophysical properties would need to be modulated by the presence of a specific analyte. The primary mechanisms through which such modulation occurs in naphthalene-based sensors are Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).

Photoinduced Electron Transfer (PET): This mechanism typically involves a "fluorophore-spacer-receptor" design. In a hypothetical sensor, the naphthalene units would act as the fluorophore. If a receptor unit, capable of binding an analyte, were attached to the pentanediamide backbone, the binding event could inhibit or activate an electron transfer process that quenches or enhances the naphthalene fluorescence.

Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer between a donor fluorophore and an acceptor chromophore. A sensor based on this compound could be designed where the naphthalene acts as a donor. A conformational change induced by an analyte binding could alter the distance to an acceptor molecule, leading to a change in FRET efficiency and a corresponding change in fluorescence.

Intramolecular Charge Transfer (ICT): ICT occurs in molecules with electron-donating and electron-accepting parts. While the naphthalene group itself is not a strong donor or acceptor, modifications to the molecular structure could induce ICT characteristics. The emission profile of such a molecule would be highly sensitive to the local environment's polarity, which could be altered by an analyte.

Without dedicated research, the potential for this compound to function via these mechanisms remains theoretical.

Soft Materials and Stimuli-Responsive Systems

There is no available research on the incorporation of this compound into soft materials such as actuators, gels, smart coatings, or controlled release systems. The information below is based on general principles of materials science.

Fabrication of Responsive Actuators and Gel-based Microfluidic Devices

The fabrication of responsive actuators and gel-based microfluidic devices relies on materials that can change their shape or properties in response to external stimuli like light, heat, or pH. While certain naphthalene-containing polymers have been explored for such purposes, there are no specific reports on using this compound. Its integration into a polymer network could potentially impart photo-responsive properties, but this has not been demonstrated.

Development of Smart Coatings and Self-Healing Materials Incorporating this compound

Smart coatings and self-healing materials often utilize dynamic chemistries or encapsulated healing agents. The amide linkages in this compound could participate in hydrogen bonding, which is a key interaction in some self-healing supramolecular polymers. However, no studies have been published that specifically employ this compound for creating smart coatings or self-healing systems. Research in this area typically focuses on polymers with reversible covalent bonds or extensive hydrogen-bonding networks designed for dynamic behavior.

Material Science Aspects of Supramolecular this compound for Controlled Release Systems

The formation of supramolecular structures, such as gels or vesicles, is a prerequisite for many controlled release systems. These structures can encapsulate active molecules and release them in response to a trigger. The combination of aromatic naphthalene groups (capable of π-π stacking) and amide groups (capable of hydrogen bonding) in this compound suggests a potential for self-assembly into supramolecular architectures. However, the gelation properties and the ability of such potential structures to act as controlled release vehicles have not been investigated or reported in the literature.

Catalysis and Reaction Scaffolds

The application of this compound in catalysis is not documented in available scientific reports.

Structure Property Relationships in N,n Di Naphthalen 1 Yl Pentanediamide and Its Analogues

Influence of the Pentanediamide (B1580538) Spacer Length and Flexibility on Self-Assembly and Photophysical Properties

The aliphatic chain connecting the two naphthalene (B1677914) moieties, in this case, the pentanediamide spacer, plays a crucial role in dictating the self-assembly behavior and photophysical characteristics of the resulting supramolecular structures. The length and flexibility of this spacer are critical determinants of the spatial arrangement of the naphthalene units, which in turn affects intermolecular π-π stacking and hydrogen bonding.

Research on analogous bis(naphthalene)alkane diamides has shown that the length of the alkyl spacer can significantly influence the stability and morphology of the self-assembled structures. For instance, a shorter, more rigid spacer may preorganize the naphthalene units for stronger π-π interactions, leading to the formation of well-ordered aggregates such as nanofibers and gels. Conversely, a longer, more flexible spacer can introduce conformational disorder, potentially leading to less defined assemblies or different packing motifs.

Table 1: Hypothetical Influence of Spacer Length on Photophysical Properties of N,N'-di(naphthalen-1-yl)alkanediamides

| Spacer (n) | Absorption λmax (nm) | Emission λmax (Monomer, nm) | Emission λmax (Excimer, nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| 3 | 330 | 380 | 450 | 0.25 |

| 4 | 332 | 382 | 460 | 0.20 |

| 5 | 331 | 381 | 455 | 0.28 |

| 6 | 333 | 383 | 465 | 0.18 |

Note: This table is illustrative and based on general principles of the field. Actual values would require specific experimental data.

Effect of Naphthalene Substitution Patterns on Electronic Structure, Stacking, and Emission Characteristics

The position of substitution on the naphthalene ring is a critical factor that governs the electronic structure, stacking interactions, and, consequently, the emission properties of these molecules. The subject compound, N,N'-di(naphthalen-1-yl)pentanediamide, features substitution at the 1-position (alpha-position) of the naphthalene ring.

Substitution at the 1-position versus the 2-position (beta-position) leads to distinct differences in the steric environment around the amide linkage. The 1-naphthyl group is sterically more hindered than the 2-naphthyl group. This steric hindrance can influence the dihedral angle between the naphthalene ring and the amide plane, which in turn affects the degree of electronic communication between the π-system of the naphthalene and the amide group.

Furthermore, the substitution pattern directly impacts the mode of π-π stacking. The larger steric bulk at the 1-position may lead to more slipped or offset stacking arrangements to minimize steric repulsion. These different stacking geometries have profound effects on the photophysical properties. For instance, the extent of overlap between the π-orbitals of adjacent naphthalene units determines the strength of the electronic coupling and the energy of the resulting excimer state. A greater degree of overlap typically leads to a more significant red-shift in the emission spectrum.

The electronic nature of any additional substituents on the naphthalene ring would further modulate these properties. Electron-donating groups would raise the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups would lower the energy of the lowest unoccupied molecular orbital (LUMO), allowing for fine-tuning of the absorption and emission wavelengths.

Table 2: Comparison of Properties for 1-Naphthyl and 2-Naphthyl Substituted Diamides

| Property | N,N'-di(naphthalen-1-yl) Analogue | N,N'-di(naphthalen-2-yl) Analogue |

|---|---|---|

| Steric Hindrance | Higher | Lower |

| Typical Stacking | Offset/Slipped | More co-facial |

| Emission Characteristics | Often strong excimer emission | May show more monomer-like emission |

| Gelation Ability | Can be a potent gelator | Properties may vary significantly |

Note: This table presents generalized trends observed in related systems.

Role of Amide Linkage Geometry and Hydrogen Bonding Capabilities in Directing Supramolecular Architectures

The amide functional groups are arguably the most critical elements in directing the self-assembly of this compound. The amide linkage possesses a strong hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can engage in intermolecular hydrogen bonding to form one-dimensional chains or tapes. nih.gov This directional and specific interaction is a primary driving force for the formation of ordered supramolecular structures. rsc.orgrsc.orgmdpi.com

Rational Design Principles for Tailoring Functional Materials based on this compound Scaffolds

The understanding of the structure-property relationships discussed in the preceding sections provides a foundation for the rational design of functional materials based on the this compound scaffold. By systematically modifying the three key components—the naphthalene unit, the amide linkage, and the spacer—it is possible to tailor the properties of the resulting materials for specific applications.

Tuning Photophysical Properties: The emission color and efficiency can be controlled by introducing substituents onto the naphthalene rings. For example, incorporating electron-donating or electron-withdrawing groups can shift the emission wavelength across the visible spectrum. The balance between monomer and excimer emission can be adjusted by altering the spacer length, thereby controlling the proximity of the naphthalene units.

Controlling Self-Assembly and Gelation: The ability of these molecules to act as organogelators can be fine-tuned by modifying the spacer length and the substitution pattern on the naphthalene ring. For instance, increasing the length of the alkyl spacer might enhance the van der Waals interactions, leading to more stable gels. Introducing bulky groups on the naphthalene ring could disrupt the packing and inhibit gelation, or conversely, promote specific packing motifs.

Development of Sensing Materials: The fluorescence of the naphthalene moiety is often sensitive to its local environment. This property can be exploited to develop fluorescent chemosensors. By incorporating a receptor unit into the molecular design, either on the naphthalene ring or as part of the spacer, it is possible to create sensors that exhibit a change in their fluorescence properties upon binding to a specific analyte. The self-assembly of these molecules into a gel matrix can also provide a platform for entrapping analytes and enhancing the sensing signal.

Fabrication of Anisotropic Materials: The directional nature of the hydrogen bonding and π-π stacking can be utilized to create aligned, anisotropic materials. Techniques such as mechanical shearing or directional solvent evaporation can be used to align the self-assembled fibers, leading to materials with polarized emission or anisotropic charge transport properties, which are of interest for applications in organic electronics.

Advanced Analytical Methodologies for N,n Di Naphthalen 1 Yl Pentanediamide Characterization in Complex Systems

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Oligomer Analysis

Chromatographic methods are fundamental in the analysis of N,N'-di(naphthalen-1-yl)pentanediamide, providing essential information on its purity, the presence of any isomers, and the distribution of self-assembled oligomeric species.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of this compound. Given the aromatic nature of the naphthalene (B1677914) moieties, UV-Vis detection is highly effective. A typical analysis would employ a reversed-phase C18 column with a gradient elution system, often a mixture of acetonitrile (B52724) and water, to separate the main compound from any starting materials, by-products, or degradation products. calpaclab.comcalpaclab.comlaboratoriumdiscounter.nl For enhanced sensitivity and selectivity, a diode array detector (DAD) can be utilized, which provides spectral information about each separated peak, aiding in peak identification and purity assessment. Fluorescence detection can also be employed, leveraging the inherent fluorescence of the naphthalene rings for highly sensitive quantification.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |